Betalutin

Description

Properties

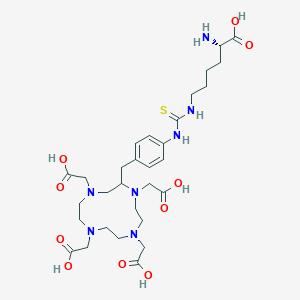

Molecular Formula |

C30H47N7O10S |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid |

InChI |

InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1 |

InChI Key |

RMJFCRKHOJOLIN-CGAIIQECSA-N |

Isomeric SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Betalutin (¹⁷⁷Lu-lilotomab satetraxetan): A Technical Guide to its Mechanism of Action in B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation radioimmunoconjugate (RIC) engineered for the targeted treatment of B-cell malignancies, particularly relapsed or refractory non-Hodgkin's lymphoma (NHL).[1][2] This technical guide provides a comprehensive overview of this compound's core mechanism of action, detailing the molecular interactions, cellular consequences, and the preclinical and clinical data that underpin its therapeutic rationale. By combining the specificity of a monoclonal antibody with the cytotoxic power of a beta-emitting radionuclide, this compound offers a promising therapeutic avenue for patients with limited treatment options.

Core Components and Molecular Architecture

This compound is a complex molecule comprising three key components:

-

Lilotomab (HH1): A murine monoclonal antibody that specifically targets the CD37 glycoprotein.[3][4] CD37 is a tetraspanin protein highly expressed on the surface of mature B-lymphocytes, making it an ideal target for B-cell malignancies.[5][6][7]

-

Satetraxetan: A DOTA-derived bifunctional chelator that acts as a stable linker, covalently attaching the radionuclide to the lilotomab antibody.

-

Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitting radionuclide. The beta emissions are the primary source of cytotoxicity, inducing DNA damage in target cells. The gamma emissions allow for imaging and dosimetry studies.[8]

The result is a targeted delivery system that brings a potent radioactive payload directly to malignant B-cells.[9]

Mechanism of Action: A Multi-faceted Approach

This compound's therapeutic effect is achieved through a sequence of events initiated by the binding of lilotomab to CD37 on the surface of B-cells.

Targeting and Binding

Radiation-Induced DNA Damage and Cell Cycle Arrest

The beta particles emitted by ¹⁷⁷Lu penetrate the cell nucleus and induce DNA double-strand breaks.[13][14] This triggers a DNA damage response, leading to the activation of sensor proteins such as ATM and ATR.[13] In Burkitt's lymphoma and mantle cell lymphoma cell lines, this activation leads to the phosphorylation of CHK1, which in turn phosphorylates WEE-1 and MYT-1.[13] This cascade results in the inhibitory phosphorylation of CDK1 at Tyr15 and Thr14, leading to a G2/M cell cycle arrest to allow for DNA repair.[13][15][16] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[13]

CD37-Mediated Signaling

Beyond its role as a docking site for this compound, CD37 is an active signaling molecule. Upon ligation by an anti-CD37 antibody, CD37 can initiate both pro-apoptotic and pro-survival signals.

-

Pro-Apoptotic Signaling: The N-terminal domain of CD37 contains an ITIM-like motif. Upon ligation, this motif is phosphorylated by the LYN kinase, leading to the recruitment and activation of the tyrosine phosphatase SHP-1. This cascade results in the upregulation of the pro-apoptotic protein BIM, ultimately leading to cell death.

-

Pro-Survival Signaling: Conversely, the C-terminal domain of CD37 has an ITAM-like motif. Its phosphorylation leads to the activation of the PI3K/AKT pathway, which promotes cell survival by phosphorylating and inactivating GSK3β.

The ultimate fate of the cell is determined by the balance of these opposing signals.

Immunomodulatory Effects

This compound has also been shown to exert immunomodulatory effects, including:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the lilotomab antibody can be recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the targeted killing of the malignant B-cell.[17][18]

-

Complement-Dependent Cytotoxicity (CDC): The binding of lilotomab to CD37 can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent lysis of the tumor cell.[12][19][20]

Quantitative Data from Clinical and Preclinical Studies

Clinical Efficacy (LYMRIT 37-01 Trial)

The Phase I/IIa LYMRIT 37-01 trial investigated the safety and efficacy of this compound in patients with relapsed indolent NHL.[5][21][22][23][24]

| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) |

| All Patients (n=74) | 61% | 30% |

| Follicular Lymphoma (FL) | 65% | 30% |

| Rituximab-Refractory FL | 58% | 19% |

| FL with ≥2 prior therapies (n=37) | 70% | 27% |

| Marginal Zone Lymphoma (MZL) | 78% | 44% |

| "40/15" Regimen (40mg lilotomab pre-dosing, 15 MBq/kg this compound) | 58% | 28% |

Data sourced from multiple reports of the LYMRIT 37-01 trial.[5][21][22][23][24]

Dosimetry Data (LYMRIT 37-01 Trial)

Dosimetry studies were conducted to determine the absorbed radiation dose in various organs.[1][25][26]

| Organ | Absorbed Dose (mGy/MBq) |

| Spleen | 1.54 - 3.60 |

| Liver | 0.70 - 1.15 |

| Kidneys | 0.16 - 0.79 |

| Whole Body | 0.08 - 0.17 |

| Red Marrow (No lilotomab pre-dosing) | 1.48 (mean) |

| Red Marrow (40mg lilotomab pre-dosing) | 0.94 (mean) |

| Red Marrow (100mg/m² lilotomab pre-dosing) | 0.89 (mean) |

| Tumor | 1.33 - 2.67 (mean, by arm) |

Data from patients in the LYMRIT 37-01 trial.[1][25][26]

Preclinical Biodistribution in Xenograft Mice

Biodistribution studies in nude mice with Daudi lymphoma xenografts showed favorable tumor targeting.[27][28]

| Tissue | Absorbed Dose (Gy) at 40 MBq/kg |

| Tumor | 2.4 |

| Blood | < 1 |

| Other Normal Tissues | < 1 |

Extrapolated from preclinical data.[27][28]

Experimental Protocols

Patient Dosimetry Calculation

Objective: To determine the absorbed radiation dose in tumors and normal organs in patients treated with ¹⁷⁷Lu-lilotomab satetraxetan.

Methodology (based on the LYMRIT 37-01 trial): [1][25]

-

Image Acquisition:

-

Acquire serial planar and SPECT/CT images at multiple time points post-injection of this compound.

-

Use a dual-head SPECT/CT scanner equipped with medium-energy collimators.

-

-

Image Analysis:

-

Delineate regions of interest (ROIs) for organs with significant uptake (e.g., liver, spleen, kidneys) and tumors on the CT images.

-

Determine the total activity in each ROI from the SPECT images at each time point.

-

Calculate the patient-specific mass of each organ and tumor from the CT data.

-

-

Time-Activity Curve Generation:

-

Plot the activity in each organ and tumor as a function of time to generate time-activity curves.

-

Fit the curves to an appropriate mathematical function (e.g., mono- or bi-exponential) to determine the cumulated activity.

-

-

Absorbed Dose Calculation:

-

Utilize the OLINDA/EXM software to calculate the absorbed dose.

-

Input the cumulated activity and patient-specific organ/tumor masses into the software.

-

The software applies the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose in mGy/MBq.

-

Preclinical Biodistribution Study

Objective: To determine the in vivo distribution and tumor-targeting of ¹⁷⁷Lu-lilotomab satetraxetan in a murine xenograft model.

Methodology (based on preclinical studies): [27][28]

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Implant human B-cell lymphoma xenografts (e.g., Daudi or Raji cells) subcutaneously.

-

-

Radioimmunoconjugate Administration:

-

Administer a defined activity of ¹⁷⁷Lu-lilotomab satetraxetan via tail vein injection.

-

-

Tissue Collection and Measurement:

-

At various time points post-injection, euthanize cohorts of mice.

-

Collect tumors and various organs (e.g., blood, liver, spleen, kidneys, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.

-

Plot the %ID/g versus time for each tissue to visualize the biodistribution and clearance profile.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To assess the ability of lilotomab to induce the killing of target B-cell lymphoma cells by immune effector cells.

-

Cell Preparation:

-

Prepare target cells (CD37-positive B-cell lymphoma cell line) and effector cells (e.g., human peripheral blood mononuclear cells or isolated NK cells).

-

-

Assay Setup:

-

Plate the target cells in a 96-well plate.

-

Add varying concentrations of lilotomab or an isotype control antibody.

-

Add the effector cells at a specific effector-to-target cell ratio.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

-

-

Cytotoxicity Measurement:

-

Measure the extent of target cell lysis using a suitable method, such as:

-

LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase from lysed cells.

-

Calcein AM Release Assay: Pre-load target cells with Calcein AM and measure its release upon cell lysis.

-

Flow Cytometry: Use viability dyes (e.g., 7-AAD, Annexin V) to quantify dead and dying target cells.

-

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each antibody concentration.

-

Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To determine the ability of lilotomab to induce complement-mediated lysis of target B-cell lymphoma cells.

General Protocol: [12][19][20][30][31]

-

Cell Preparation:

-

Prepare target cells (CD37-positive B-cell lymphoma cell line).

-

-

Assay Setup:

-

Plate the target cells in a 96-well plate.

-

Add varying concentrations of lilotomab or an isotype control antibody.

-

-

Complement Addition:

-

Add a source of complement (e.g., normal human serum) to the wells.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cytotoxicity Measurement:

-

Measure target cell viability using methods such as:

-

Calcein AM Staining: Stain remaining viable cells with Calcein AM and quantify fluorescence.

-

LDH Release Assay: Measure the release of LDH from lysed cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measure ATP levels in viable cells.

-

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each antibody concentration.

-

Conclusion

This compound represents a sophisticated and targeted approach to the treatment of B-cell malignancies. Its mechanism of action is multifaceted, leveraging the specificity of the anti-CD37 antibody lilotomab to deliver a potent beta-emitting radionuclide, ¹⁷⁷Lu, directly to tumor cells. The resulting DNA damage, induction of G2/M cell cycle arrest, and initiation of apoptotic signaling pathways, coupled with its immunomodulatory effects, underscore its therapeutic potential. The quantitative data from clinical trials and preclinical studies provide a strong foundation for its continued development and application in the clinical setting, offering a valuable new option for patients with relapsed or refractory B-cell lymphomas.

References

- 1. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Lilotomab - Wikipedia [en.wikipedia.org]

- 4. lilotomab | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lutetium-177 lilotomab satetraxetan - Nordic Nanovector - AdisInsight [adisinsight.springer.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CDC Assay Protocols | Revvity [revvity.com]

- 20. sartorius.com [sartorius.com]

- 21. Nordic presents new Phase l/ll data of this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 22. targetedonc.com [targetedonc.com]

- 23. onclive.com [onclive.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma-Are We Hitting the Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biodistribution and dosimetry of (177)Lu-tetulomab, a new radioimmunoconjugate for treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 30. agilent.com [agilent.com]

- 31. Exploring complement-dependent cytotoxicity by rituximab isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 177Lu-lilotomab Satetraxetan: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical and radiochemical properties, mechanism of action, and preclinical and clinical data of 177Lu-lilotomab satetraxetan. Detailed experimental protocols for key assays are also included to support researchers in the field of radioimmunotherapy.

Molecular Structure

177Lu-lilotomab satetraxetan is a next-generation antibody-radionuclide conjugate (ARC) that combines the targeting specificity of a monoclonal antibody with the cytotoxic potential of a beta-emitting radionuclide.[1] It is composed of three key components: the murine anti-CD37 monoclonal antibody lilotomab, the chelator satetraxetan (a derivative of DOTA), and the radioisotope Lutetium-177.

-

Lilotomab: A murine IgG1 monoclonal antibody that specifically targets the CD37 antigen, a transmembrane glycoprotein (B1211001) highly expressed on the surface of normal and malignant B-cells.[2][3]

-

Satetraxetan: A bifunctional chelator, p-SCN-benzyl-DOTA, which covalently links to the lilotomab antibody and securely chelates the Lutetium-177 radioisotope.[3] The isothiocyanate group (-NCS) of the chelator forms a stable thiourea (B124793) bond with primary amine groups (e.g., on lysine (B10760008) residues) of the antibody.

-

Lutetium-177 (177Lu): A medium-energy beta- and gamma-emitting radionuclide. Its beta emissions deliver a cytotoxic radiation dose to the target cells, while its gamma emissions are suitable for imaging and dosimetry studies.[4]

The satetraxetan chelator is conjugated to lysine residues on the lilotomab antibody.

Diagram of the Molecular Structure of 177Lu-lilotomab satetraxetan

References

- 1. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

CD37: A Promising Target for Radioimmunotherapy in B-cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tetraspanin CD37 has emerged as a compelling molecular target for the treatment of B-cell malignancies.[1][2] Its high expression on mature B-cells, including malignant ones, and its limited presence in other tissues make it an attractive candidate for targeted therapies such as radioimmunotherapy (RIT).[3][4] This technical guide provides a comprehensive overview of CD37 as a therapeutic target for RIT, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Concepts in CD37-Targeted Radioimmunotherapy

Radioimmunotherapy leverages monoclonal antibodies to deliver cytotoxic radionuclides directly to tumor cells. In the context of CD37, the murine monoclonal antibody lilotomab (also known as tetulomab or HH1) is conjugated to a chelator, satetraxetan, which securely binds the β-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[5] This radioimmunoconjugate, ¹⁷⁷Lu-lilotomab satetraxetan (Betalutin®), has been the subject of extensive investigation.[6][7] The β-particles emitted by ¹⁷⁷Lu have a mean range of 0.67 mm, enabling a "cross-fire" effect that can kill adjacent tumor cells, even those with low or no antigen expression.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD37-targeted radioimmunotherapy.

Table 1: Preclinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan

| Model System | Treatment Group | Outcome | Reference |

| SCID mice with Daudi lymphoma xenografts | 100 MBq/kg ¹⁷⁷Lu-HH1 | Threefold increase in survival compared to control | [8] |

| SCID mice with Daudi lymphoma xenografts | 50 and 100 MBq/kg ¹⁷⁷Lu-tetulomab | Significantly increased survival compared to control | [9] |

| Nude mice with Ramos xenografts | 530 MBq/kg ¹⁷⁷Lu-HH1 | Significant tumor growth delay and increased survival compared to ¹⁷⁷Lu-rituximab | [8] |

| Rituximab-resistant NHL mouse model | ¹⁷⁷Lu-lilotomab satetraxetan + rituximab (B1143277) | Median survival time doubled compared to ¹⁷⁷Lu-lilotomab monotherapy and five times longer than rituximab monotherapy | [10] |

Table 2: Clinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (LYMRIT-37-01 Phase 1/2a Study)

| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (DoR) | Reference |

| All patients (n=74) | Single administration | 61% | 30% | 13.6 months (overall), 32.0 months (for CR) | [6] |

| Follicular Lymphoma (FL) (n=57) | Single administration | 65% | - | - | [6] |

| Rituximab-refractory FL (n=26) | Single administration | 58% | 19% | - | [6] |

| Rituximab-refractory FL with ≥2 prior therapies (n=21) | Single administration | 67% | 24% | - | [6] |

Table 3: Clinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan in Diffuse Large B-cell Lymphoma (DLBCL) (LYMRIT 37-05 Phase 1 Trial)

| Patient Population | Dosing Regimen | Outcome | Reference |

| Relapsed/refractory DLBCL (transplant-ineligible) (n=6 evaluable) | 20 MBq/kg with 100 mg/m² lilotomab | 1 Complete Response, 1 Partial Response | [11] |

Table 4: Biodistribution and Dosimetry of ¹⁷⁷Lu-lilotomab satetraxetan

| Parameter | Finding | Significance | Reference |

| Total Tumor Absorbed Dose (tTAD) | ≥ 200 cGy associated with significant decreases in metabolic tumor volume and total lesion glycolysis at 3 months. All non-responders had tTAD < 200 cGy. | Suggests a dose-response relationship and a potential therapeutic threshold. | [12] |

| Normal Tissue Absorbed Doses | Extrapolated doses for ¹⁷⁷Lu-tetraxetan-tetulomab at 40 MBq/kg were significantly lower than for 15 MBq/kg Zevalin. | Suggests a favorable safety profile allowing for potentially higher tumor radiation doses. | [13] |

Signaling Pathways Involving CD37

CD37 is not merely a passive docking site but an active participant in intracellular signaling, influencing cell survival, proliferation, and apoptosis.[3][14] Its role is complex, with evidence suggesting both tumor-suppressive and pro-survival functions depending on the context.

One key interaction is with Suppressor of Cytokine Signaling 3 (SOCS3). CD37 can interact with SOCS3, which in turn inhibits the IL-6 signaling pathway.[15][16] The absence or downregulation of CD37 can lead to constitutive activation of the IL-6 pathway, promoting tumor development.[15][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-CD37 targeted immunotherapy of B-Cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Lilotomab - Wikipedia [en.wikipedia.org]

- 6. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openmedscience.com [openmedscience.com]

- 8. Targeted Cancer Therapy with a Novel Anti-CD37 Beta-Particle Emitting Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Results of preclinical study demonstrates lilotomab satetraxetan reverses tumour resistance to rituximab in NHL disease models - ecancer [ecancer.org]

- 11. onclive.com [onclive.com]

- 12. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetraspanin CD37 Directly Mediates Transduction of Survival and Apoptotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetraspanin CD37 protects against the development of B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetraspanin CD37 protects against the development of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Core Therapeutic Engine: Unpacking the Role of Lutetium-177 in Betalutin®

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation antibody-radionuclide-conjugate (ARC) representing a significant advancement in the treatment of B-cell malignancies, particularly relapsed/refractory non-Hodgkin's lymphoma (NHL).[1][2] Its therapeutic efficacy is derived from a sophisticated design that combines the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a radioisotope. The core of this therapeutic strategy is the radioisotope Lutetium-177 (¹⁷⁷Lu). This technical guide provides an in-depth examination of the pivotal role of ¹⁷⁷Lu in the mechanism of action, preclinical efficacy, and clinical performance of this compound®.

This compound® consists of three key components:

-

Lilotomab: A murine monoclonal antibody that specifically targets the CD37 glycoprotein, an antigen highly expressed on the surface of mature B-cells, including malignant ones.[1][2]

-

Satetraxetan: A chelator that securely links the Lutetium-177 radioisotope to the lilotomab antibody.[3][4]

-

Lutetium-177 (¹⁷⁷Lu): A medium-energy beta (β⁻) and gamma (γ) emitting radioisotope that serves as the cytotoxic payload.[1][5]

This document will detail the physical properties of ¹⁷⁷Lu, its mechanism of inducing targeted cell death, and the preclinical and clinical data that underscore its central role in the therapeutic effect of this compound®.

The Cytotoxic Engine: Properties of Lutetium-177

Lutetium-177 is the cornerstone of this compound's cell-killing capability. Its selection as a therapeutic radionuclide is based on a favorable combination of physical and decay characteristics that allow for potent, localized radiation delivery with minimal damage to surrounding healthy tissues.[6][7]

The key properties of ¹⁷⁷Lu are its half-life, the type and energy of its emissions, and the tissue penetration range of its particles.[5][6][7][8] The relatively long half-life of 6.65 days is well-suited for antibody-based therapies, as it allows sufficient time for the ARC to circulate, accumulate at the tumor site, and deliver a sustained therapeutic dose.[6] The beta particles emitted by ¹⁷⁷Lu are responsible for its therapeutic effect.[1][9] These electrons travel short distances in tissue, depositing their energy and causing cellular damage within a localized area, which is ideal for targeting tumor cells while sparing adjacent healthy tissue.[6][7] Furthermore, ¹⁷⁷Lu also emits low-energy gamma photons, a property that enables non-invasive imaging (scintigraphy or SPECT) to visualize the biodistribution and tumor targeting of the radiopharmaceutical, embodying a theranostic approach.[5][7][8]

| Property | Value | Citation |

| Half-life | ~6.65 days | [5][6] |

| Decay Mode | Beta (β⁻) Emission | [5] |

| Max. Beta Energy (Eβmax) | 0.497 MeV (78.6%) | [6][7] |

| Mean Beta Energy | 0.133 MeV | |

| Max. Tissue Penetration (β⁻) | ~2 mm | [9] |

| Mean Tissue Penetration (β⁻) | 670 µm | [7] |

| Gamma Photon Emissions | 113 keV (6.4%), 208 keV (11%) | [6][7] |

Mechanism of Action: From Targeting to Cell Death

The therapeutic action of this compound® is a multi-step process that begins with systemic administration and culminates in the apoptosis of malignant B-cells. ¹⁷⁷Lu is the ultimate effector in this process, delivering the cytotoxic radiation dose directly to the target cells.

Targeting and Internalization

Following intravenous infusion, this compound® circulates in the bloodstream. The lilotomab component specifically binds to the CD37 antigen on the surface of B-lymphoma cells.[1][2] Upon binding, the this compound®-CD37 complex is internalized by the cell, a process that concentrates the ¹⁷⁷Lu payload within the malignant cell, thereby increasing the absorbed radiation dose and enhancing its cytotoxic effect.[1]

¹⁷⁷Lu-Mediated DNA Damage and Signaling Cascade

Once internalized, the ¹⁷⁷Lu decays, emitting high-energy beta particles. These particles traverse the cellular environment, depositing energy that leads to the formation of reactive oxygen species and, most critically, causes direct damage to cellular macromolecules, including DNA double-strand breaks (DSBs).[9][10]

The cell recognizes these DSBs through sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). This recognition triggers a downstream signaling cascade designed to arrest the cell cycle and allow for DNA repair.[10] In many B-cell lymphoma models, this involves the phosphorylation and activation of checkpoint kinase 1 (CHK1), which in turn phosphorylates and activates the kinases WEE-1 and MYT-1. These kinases then add inhibitory phosphate (B84403) groups to cyclin-dependent kinase 1 (CDK1), a key regulator of the G2-to-mitosis transition. The resulting inhibition of CDK1 leads to cell cycle arrest in the G2/M phase.[10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[10]

Preclinical Evidence of ¹⁷⁷Lu's Therapeutic Efficacy

A robust body of preclinical research has validated the central role of ¹⁷⁷Lu in this compound's anti-tumor activity. These studies, conducted in various NHL cell lines and animal models, demonstrate that the therapeutic effect is directly attributable to the targeted radiation delivered by ¹⁷⁷Lu.

In Vitro Sensitivity

Clonogenic and proliferation assays have been used to determine the sensitivity of different NHL cell lines to ¹⁷⁷Lu-lilotomab. Results show varying degrees of sensitivity, with transformed follicular lymphoma (DOHH2) cells being highly sensitive, while Burkitt's lymphoma (Ramos) cells were least sensitive.[11] This differential sensitivity has been linked to the cell's ability to enact G2/M cell cycle arrest; cells with a less robust arrest mechanism, like DOHH2, were more susceptible to ¹⁷⁷Lu-induced apoptosis.

In Vivo Tumor Growth Delay

Studies in mouse xenograft models have demonstrated significant, dose-dependent tumor growth delay and increased survival with ¹⁷⁷Lu-lilotomab treatment.[12]

| Cell Line (NHL Subtype) | Animal Model | ¹⁷⁷Lu-lilotomab Activity | Outcome | Citation |

| DOHH2 (Transformed FL) | SCID Mice | 100 MBq/kg | Significant tumor growth delay; Median survival increased to 41 days vs. 27 days (control) | [12] |

| OCI-Ly8 (DLBCL) | Athymic Mice | 500 MBq/kg | Significant tumor growth delay | |

| Ramos (Burkitt's Lymphoma) | Athymic Mice | 500 MBq/kg | Significant tumor growth delay | |

| Rec-1 (Mantle Cell) | SCID Mice | N/A | Combination with rituximab (B1143277) resulted in significantly improved survival | [1] |

Synergy with Other Agents

Preclinical research has also revealed that the radiation from ¹⁷⁷Lu can potentiate the effects of other therapies. Treatment with this compound® was shown to up-regulate the expression of the CD20 antigen on NHL cell lines.[13][14] This provides a strong rationale for combination therapy with anti-CD20 antibodies like rituximab, potentially reversing rituximab resistance.[15][16][17][18] Studies in rituximab-resistant xenograft models showed that the combination of this compound® and rituximab acted synergistically to suppress tumor growth.[15][18][19] Additionally, combining ¹⁷⁷Lu-lilotomab with G2/M cell cycle checkpoint inhibitors (e.g., MK-1775) enhanced its therapeutic effect in vitro and in vivo.[3]

Detailed Experimental Protocols (Representative Methodologies)

The following sections describe generalized protocols for key experiments used to evaluate the efficacy of ¹⁷⁷Lu-lilotomab.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol assesses the impact of ¹⁷⁷Lu-lilotomab on the metabolic activity and proliferation of NHL cell lines.

-

Cell Culture: NHL cell lines (e.g., DOHH2, Ramos, Rec-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Cells are seeded into 96-well microplates at a density of 1x10⁴ to 2x10⁴ cells/well and allowed to adhere overnight if applicable.

-

Treatment: Cells are treated with serial dilutions of ¹⁷⁷Lu-lilotomab, unlabeled lilotomab (cold antibody), or an irrelevant control ¹⁷⁷Lu-antibody for a specified period (e.g., 24-72 hours).

-

Assay: A viability reagent such as WST-1 or MTT is added to each well according to the manufacturer's instructions.[10]

-

Measurement: After incubation (typically 1-4 hours), the absorbance is measured using a microplate spectrophotometer at the appropriate wavelength.

-

Analysis: The absorbance values, which correlate with the number of metabolically active cells, are used to calculate the percentage of proliferation inhibition relative to untreated controls and to determine IC₅₀ values.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of ¹⁷⁷Lu-lilotomab in a living animal model.

-

Animal Model: Immunocompromised mice (e.g., SCID or Athymic Nude) are used.

-

Tumor Implantation: 5-10 million NHL cells (e.g., DOHH2, Raji2R) in a suspension of PBS/Matrigel are injected subcutaneously into the flank of each mouse.[12][18]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

-

Treatment Groups: Mice are randomized into treatment groups: (a) Saline (Control), (b) Unlabeled Lilotomab, (c) ¹⁷⁷Lu-lilotomab (at various doses, e.g., 100-500 MBq/kg), (d) Combination therapies. Treatments are administered via a single intravenous injection.

-

Endpoints: The primary endpoints are tumor growth delay (time for tumors to reach a predetermined size) and overall survival. Animal body weight is monitored as a measure of toxicity.

-

Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated. Statistical analyses (e.g., t-test, log-rank test) are used to determine significant differences between groups.

Clinical Role of ¹⁷⁷Lu: Efficacy and Safety Data

Clinical trials have confirmed the therapeutic promise of this compound® observed in preclinical studies, with ¹⁷⁷Lu-mediated radiation being the driver of efficacy. The pivotal LYMRIT 37-01 Phase 1/2a study provided key data on the safety and efficacy of this compound® in patients with relapsed/refractory iNHL.[20][21]

The study explored different dosing regimens, including pre-dosing with unlabeled lilotomab to improve tumor targeting and reduce hematologic toxicity.[3][20] The most common and predictable adverse events were transient and reversible grade 3/4 neutropenia and thrombocytopenia, which are expected effects of radionuclide therapy.[11][20]

Clinical Efficacy of this compound® (LYMRIT 37-01 Study)

The single-dose administration of ¹⁷⁷Lu-lilotomab demonstrated durable responses in a heavily pre-treated patient population.

| Patient Population (Follicular Lymphoma) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) | Citation |

| All FL Patients (n=57) | 65% | 24% | 13.6 months | [11][22] |

| FL with ≥2 Prior Therapies (n=37) | 70% | 32% | 13.6 months | [4][11] |

| Rituximab-Refractory FL (≥2 prior therapies, n=21) | 67% | 24% | N/A | [11][20] |

| Patients Achieving CR | N/A | 100% | 32.0 months | [11][20] |

These results highlight the potent cytotoxic effect delivered by ¹⁷⁷Lu, capable of inducing deep and lasting remissions even in patients refractory to previous treatments. Dosimetry sub-studies confirmed that higher tumor-absorbed radiation doses correlated with better treatment responses, directly linking the radiation from ¹⁷⁷Lu to clinical benefit.

Conclusion

Lutetium-177 is not merely a component of this compound®; it is the engine of its therapeutic action. Its well-balanced physical properties—a suitable half-life and localized, high-energy beta emission—enable the targeted destruction of malignant B-cells while managing systemic toxicity.[6][7] The mechanism of action, centered on ¹⁷⁷Lu-induced DNA double-strand breaks and subsequent cell cycle arrest or apoptosis, is well-supported by extensive preclinical data.[10] Clinical trials have successfully translated these findings into meaningful patient outcomes, demonstrating high rates of durable responses in difficult-to-treat NHL populations.[11][20] The ability of ¹⁷⁷Lu-mediated radiation to also modulate the tumor microenvironment and synergize with other agents, such as rituximab, further underscores its importance and potential to expand the therapeutic landscape for B-cell malignancies.[15][18] For researchers and drug developers, the success of ¹⁷⁷Lu in this compound® serves as a powerful example of the potential of targeted radionuclide therapy.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. In vitro characterisation of [177Lu]Lu-DOTA-C595 as a novel radioimmunotherapy for MUC1-CE positive pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. biorxiv.org [biorxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. cdn.who.int [cdn.who.int]

- 8. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CD20 expression regulates CD37 levels in B-cell lymphoma – implications for immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]

- 15. ashpublications.org [ashpublications.org]

- 16. 3D Cell Culture Proliferation Assay [visikol.com]

- 17. researchgate.net [researchgate.net]

- 18. Nordic Nanovector: this compound In Combination With Rituximab Demonstrates Synergistic Anti-Tumour Effect In Preclinical Non-Hodgkin Lymphoma Model - BioSpace [biospace.com]

- 19. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

- 22. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Betalutin (177Lu-lilotomab satetraxetan) in Non-Hodgkin's Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies of Betalutin® (177Lu-lilotomab satetraxetan), a next-generation antibody-radionuclide conjugate (ARC), in various non-Hodgkin's lymphoma (NHL) models. This compound comprises the murine anti-CD37 monoclonal antibody, lilotomab, conjugated via the satetraxetan linker to the β-emitting radionuclide Lutetium-177 (177Lu).[1][2] The preclinical data robustly support its mechanism of action, therapeutic efficacy, and potential in combination therapies, particularly for rituximab-resistant NHL.

Mechanism of Action: Targeting CD37 and Inducing DNA Damage

This compound's therapeutic strategy is centered on targeting the CD37 antigen, a glycoprotein (B1211001) highly expressed on the surface of mature and malignant B-cells.[2][3] The lilotomab antibody ensures specific delivery of the 177Lu payload to these cells.[1] The β-particles emitted by 177Lu have a short range, enabling targeted irradiation of tumor cells while minimizing damage to surrounding healthy tissues.[4][5] This targeted radiation induces DNA damage, leading to cell cycle arrest and apoptosis, which are key mechanisms of its anti-tumor activity.[3][6]

In Vitro Efficacy: Cytotoxicity and Reversal of Rituximab (B1143277) Resistance

Preclinical in vitro studies have demonstrated this compound's potent cytotoxic effects across a range of NHL cell lines. Furthermore, a significant finding is its ability to counteract rituximab resistance, a major clinical challenge in NHL treatment.[7][8]

Experimental Protocol: CD20 Binding Assay

To assess the effect of this compound on rituximab binding, rituximab-resistant (Raji2R) and parental (Raji) NHL cell lines were incubated with 177Lu-lilotomab. Following incubation, the cells were washed and stained with a fluorescently labeled anti-CD20 antibody (rituximab). The binding of rituximab was then quantified using flow cytometry.[2][9]

Key In Vitro Findings

Studies have shown that treatment with 177Lu-lilotomab significantly increases the binding of rituximab to rituximab-resistant NHL cells.[7][9] This is attributed to the upregulation of CD20 expression on the cell surface. This enhanced binding translates to a functional improvement in rituximab's efficacy, as evidenced by an increase in antibody-dependent cellular cytotoxicity (ADCC). In one study, rituximab binding in Raji2R cells was initially 36% ± 5% of that in the sensitive parental Raji cells.[9][10] After treatment with 177Lu-lilotomab, this relative binding increased to 53% ± 3%.[10] This led to a 50% increase in rituximab-mediated ADCC activity in the resistant cells.[9][10]

Table 1: Summary of In Vitro Efficacy Data

| Cell Line | Experiment | Key Finding | Reference |

| Raji2R (Rituximab-Resistant) | CD20 Binding Assay | Rituximab binding increased from 36% to 53% of parental cell line levels after 177Lu-lilotomab treatment. | [9][10] |

| Raji2R (Rituximab-Resistant) | ADCC Assay | Rituximab-mediated ADCC induction increased by 50% after 177Lu-lilotomab treatment. | [9][10] |

| DOHH2 (Transformed Follicular Lymphoma) | Clonogenic & Proliferation Assays | Highly sensitive to 177Lu-lilotomab. | [3] |

| Ramos (Burkitt's Lymphoma) | Clonogenic & Proliferation Assays | Least sensitive to 177Lu-lilotomab. | [3] |

| U2932, OCI-Ly8, Rec-1 | Clonogenic & Proliferation Assays | Intermediate sensitivity to 177Lu-lilotomab. | [3] |

In Vivo Therapeutic Efficacy in NHL Xenograft Models

The anti-tumor activity of this compound has been validated in several in vivo preclinical models of NHL, demonstrating significant tumor growth delay and improved survival.[3][4]

Experimental Protocol: Xenograft Tumor Growth Delay and Survival Studies

Animal models, typically severe combined immunodeficient (SCID) or athymic nude mice, are subcutaneously or intravenously inoculated with human NHL cell lines (e.g., DOHH2, Ramos, OCI-Ly8, Raji2R, Daudi) to establish tumors.[3][11] Once tumors reach a predetermined size, mice are treated with a single intravenous injection of this compound, control antibodies, or saline. Tumor volumes are measured regularly, and survival is monitored.[3][11]

Key In Vivo Findings

In a rituximab-resistant NHL mouse model, the combination of this compound and rituximab acted synergistically to suppress tumor growth.[7][8] The median survival time for mice treated with this combination was doubled compared to this compound monotherapy and was five times longer than for those receiving only rituximab.[7][8] In other models, this compound monotherapy also showed significant efficacy. For instance, in SCID mice with DOHH2 xenografts, a low activity dose of 100 MBq/kg of 177Lu-lilotomab was sufficient to significantly delay tumor growth.[3][12] However, for more aggressive models like OCI-Ly8 or Ramos xenografts in athymic mice, a higher activity of 500 MBq/kg was required to achieve significant tumor growth delay.[3][12]

Table 2: Summary of In Vivo Efficacy in NHL Xenograft Models

| NHL Model | Animal Model | Treatment Groups | Key Finding | Reference |

| Raji2R (Rituximab-Resistant) | Athymic Nude Mice | 177Lu-lilotomab + Rituximab | Synergistic tumor growth suppression; median survival doubled vs. This compound alone and 5x vs. rituximab alone. | [7][8] |

| DOHH2 (Transformed FL) | SCID Mice | 177Lu-lilotomab (100 MBq/kg) | Significant tumor growth delay. | [3][12] |

| OCI-Ly8 (DLBCL) | Athymic Nude Mice | 177Lu-lilotomab (500 MBq/kg) | Significant tumor growth delay. | [3] |

| Ramos (Burkitt's Lymphoma) | Athymic Nude Mice | 177Lu-lilotomab (500 MBq/kg) | Significant tumor growth delay. | [3] |

| Daudi (Burkitt's Lymphoma) | Nude Mice | 177Lu-lilotomab + Rituximab | Median time to complete remission was 5 times shorter (13 days) than with either treatment alone (>66 days). | [11] |

Signaling Pathways and Molecular Mechanisms

This compound-Induced Cell Cycle Arrest

A key mechanism underlying this compound's cytotoxicity is the induction of G2/M cell cycle arrest.[3] The sensitivity of NHL cells to this compound has been shown to correlate with the extent of this arrest. The strong cytotoxicity in DOHH2 cells, for example, was associated with a reduced G2/M arrest, lower phosphorylation of cyclin-dependent kinase-1 (CDK1) by WEE-1 and MYT-1 kinases, and consequently, higher levels of apoptosis.[3] This suggests that tumors with reduced inhibitory CDK1 phosphorylation may be particularly susceptible to this compound treatment.[3]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-CD37 radioimmunotherapy with 177Lu-NNV003 synergizes with the PARP inhibitor olaparib in treatment of non-Hodgkin’s lymphoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theranostics in Hematological Malignancies: Cutting-Edge Advances in Diagnosis and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]

- 10. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) The Therapeutic Effectiveness of 177Lu-Lilotomab in [research.amanote.com]

- 12. [PDF] Assessment of CD37 B-cell antigen and cell of origin significantly improves risk prediction in diffuse large B-cell lymphoma. | Semantic Scholar [semanticscholar.org]

Navigating the Radioimmunotherapeutic Frontier: An In-depth Analysis of Early-Phase Clinical Data for Betalutin (LYMRIT-37-01)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Betalutin (¹⁷⁷Lu-lilotomab satetraxetan), a promising antibody-radionuclide conjugate (ARC) investigated for the treatment of relapsed/refractory indolent non-Hodgkin lymphoma (iNHL). The focus of this whitepaper is the LYMRIT-37-01 trial, a pivotal Phase I/II study that has laid the groundwork for understanding the safety, efficacy, and therapeutic potential of this novel agent.

Introduction: The Therapeutic Rationale for this compound

This compound represents a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the cytotoxic power of a radioisotope. Its mechanism of action is centered on the CD37 antigen, a transmembrane protein highly expressed on the surface of B-cell malignancies.[1][2] The lilotomab component of this compound is a murine monoclonal antibody that specifically binds to CD37.[2] This antibody is conjugated to the chelator satetraxetan, which securely holds the β-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[2][3] Upon administration, this compound targets and binds to CD37-positive cancer cells, delivering a localized and potent dose of radiation, ultimately leading to tumor cell death.[4]

Mechanism of Action

Caption: this compound's mechanism of action, from binding to apoptosis.

The LYMRIT-37-01 Trial: A Synopsis of the Study Design

The LYMRIT-37-01 study was a Phase I/II, open-label, single-injection, dose-escalation trial designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed iNHL.[5][6][7] The trial enrolled 74 patients across 13 sites.[6] The median age of the participants was 68 years, and they had received a median of three prior therapies, indicating a heavily pre-treated population.[6]

The primary objectives of the study were to determine the maximum tolerated dose (MTD) and to establish a recommended Phase II dose.[4][5] The trial explored various dosing regimens of this compound in combination with different pre-dosing strategies of lilotomab to optimize the therapeutic window.[7]

Experimental Workflow

Caption: High-level overview of the LYMRIT-37-01 trial workflow.

Efficacy Data: A Quantitative Summary

The LYMRIT-37-01 trial demonstrated promising anti-tumor activity for this compound in patients with relapsed/refractory iNHL. A significant reduction in tumor size was observed in 90% of the 59 evaluable patients.[8]

Table 1: Overall Efficacy in Evaluable iNHL Patients

| Efficacy Endpoint | Percentage |

| Overall Response Rate (ORR) | 61%[9][10] |

| Complete Response (CR) | 30%[9][10] |

Table 2: Efficacy in Follicular Lymphoma (FL) Patients

| Patient Subgroup | Overall Response Rate (ORR) | Complete Response (CR) |

| All Follicular Lymphoma | 65%[9][10] | 30%[9][10] |

| Rituximab-Refractory Follicular Lymphoma | 58%[9][10] | 19%[9][10] |

| Third-Line Follicular Lymphoma | 66%[8] | 25%[8] |

Safety and Tolerability Profile

This compound was generally well-tolerated, with a manageable safety profile. The most common adverse events were hematologic and transient in nature.

Table 3: Key Grade 3/4 Hematologic Adverse Events

| Adverse Event | 40/15 Dosing Regimen | 100/20 Dosing Regimen |

| Neutropenia | 56%[11] | 47%[11] |

| Thrombocytopenia | 56%[11] | 42%[11] |

Importantly, no febrile neutropenia was reported.[11] Serious adverse events (SAEs) occurred in 19% of patients, with the most frequent being atrial fibrillation, thrombocytopenia, lymphoma progression, and sepsis (all n=2).[11] Five patients developed transient anti-drug antibodies.[11] There were no study drug-related deaths during the treatment period.[11]

Experimental Protocols

Patient Eligibility

Eligible patients were adults with a confirmed diagnosis of relapsed or refractory, CD37-positive indolent non-Hodgkin lymphoma who had received at least one prior systemic therapy. Patients were required to have measurable disease and an adequate performance status.

Dosing and Administration

The LYMRIT-37-01 trial investigated several dosing cohorts. A key aspect of the protocol was the pre-administration of lilotomab (unconjugated antibody) prior to the this compound infusion. This "pre-dosing" strategy aimed to improve the biodistribution of the radioimmunoconjugate to the tumor sites by saturating non-tumor CD37 sinks. The study also included pre-treatment with rituximab.[4]

This compound was administered as a single intravenous injection. The dose was escalated in successive patient cohorts to determine the maximum tolerated dose. The two recommended Phase 2 doses (RP2Ds) that emerged from Part A of the study were the 40/15 regimen and the 100/20 regimen.[11]

Efficacy and Safety Assessments

Tumor response was assessed by investigators according to the International Working Group criteria for malignant lymphoma. Safety was monitored through the regular recording of adverse events, laboratory tests (hematology and clinical chemistry), and physical examinations. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.

Conclusion and Future Directions

The early-phase data from the LYMRIT-37-01 trial establish this compound as a promising therapeutic agent for patients with relapsed/refractory indolent non-Hodgkin lymphoma. The single-agent activity, characterized by a high overall response rate and a significant number of complete responses, coupled with a manageable and predictable safety profile, underscores its potential as a new treatment option. The convenience of a single administration is also a notable advantage.[8]

The findings from this foundational study have paved the way for further clinical development, including the randomized Phase 2b PARADIGME trial, which aims to further elucidate the optimal dosing regimen and confirm the efficacy of this compound in a larger patient population.[11] The continued investigation of this compound, both as a monotherapy and potentially in combination with other agents, holds significant promise for improving outcomes for patients with B-cell malignancies.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. P1165: this compound® IN PATIENTS WITH RELAPSED/ REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (DLBCL) NOT ELIGIBLE FOR AUTOLOGOUS STEM CELL TRANSPLANT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Safety Review Committee For Nordic Nanovector's Lymrit 37-01 Trial Recommends Dose Escalation To 20 MBq/kg With this compound - BioSpace [biospace.com]

- 8. Nordic presents new Phase l/ll data of this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Nordic Nanovector - Mature Data from the LYMRIT 37-01 - Part A trial, Published in Blood Advances - HealthCap [healthcap.eu]

- 10. Nordic Nanovector - Mature Data from the LYMRIT 37-01 - Part A trial, Published in Blood Advances [prnewswire.com]

- 11. ashpublications.org [ashpublications.org]

Betalutin's Reprogramming of the Tumor Microenvironment in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation radioimmunotherapy (RIT) targeting the CD37 antigen, a transmembrane protein highly expressed on mature B cells and B-cell malignancies. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on the tumor microenvironment (TME) in hematological cancers, particularly non-Hodgkin's lymphoma (NHL). Beyond its direct cytotoxic effects through beta-particle emission, this compound orchestrates a complex interplay of immune-mediated responses that contribute to its therapeutic efficacy. This document synthesizes preclinical and clinical findings, detailing the mechanisms of action, experimental methodologies, and key quantitative data, offering a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and its Primary Mechanism of Action

This compound is a radioimmunoconjugate composed of the murine anti-CD37 monoclonal antibody, lilotomab, linked to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via the chelator satetraxetan.[1][2] The primary mechanism of action involves the specific binding of lilotomab to the CD37 antigen on malignant B-cells, enabling targeted delivery of ¹⁷⁷Lu.[2] The subsequent emission of beta particles induces DNA damage, leading to cell cycle arrest and apoptosis of the targeted cancer cells.[2][3]

Modulation of the Tumor Microenvironment

The therapeutic impact of this compound extends beyond direct tumor cell killing to a significant reprogramming of the TME. This immunomodulation is a critical component of its anti-cancer activity.

Induction of Immunogenic Cell Death (ICD)

The radiation delivered by this compound is capable of inducing immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response.[1][4] This process is characterized by the release of damage-associated molecular patterns (DAMPs), including:

-

Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat-me" signal for dendritic cells (DCs).[4]

-

Release of High Mobility Group Box 1 (HMGB1): This nuclear protein, when released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and activation.[4]

-

Secretion of ATP: Extracellular ATP acts as a "find-me" signal, attracting antigen-presenting cells (APCs) to the tumor site.

The release of these DAMPs, along with tumor-associated antigens (TAAs) from the dying cancer cells, facilitates the priming and activation of tumor-specific T-cells, leading to a systemic anti-tumor immune response.[4][5]

dot

Caption: this compound-induced Immunogenic Cell Death Pathway.

Overcoming Rituximab (B1143277) Resistance

A significant aspect of this compound's effect on the TME is its ability to counteract resistance to rituximab, a cornerstone of B-cell lymphoma therapy. Preclinical studies have demonstrated that this compound upregulates the expression of the CD20 antigen on rituximab-resistant NHL cell lines.[6][7] This increased CD20 expression enhances the binding of rituximab and subsequently potentiates antibody-dependent cellular cytotoxicity (ADCC).[1][5][8]

Table 1: Quantitative Effects of this compound on Rituximab Binding and ADCC

| Cell Line | Treatment | Increase in Rituximab Binding (relative to untreated) | Increase in ADCC (relative to untreated) | Reference |

| Raji2R (rituximab-resistant) | ¹⁷⁷Lu-lilotomab-satetraxetan | Up to 53% ± 3% of parental cell line binding | 50% increase | [1][5] |

Modulation of Immune Cell Populations

While specific data on this compound's direct impact on the broader immune cell landscape within the TME is still emerging, the principles of radioimmunotherapy suggest several potential effects:

-

T-Cell Activation: The induction of ICD and subsequent antigen presentation by mature DCs are expected to lead to the activation and proliferation of cytotoxic CD8+ T-cells and helper CD4+ T-cells.[4][5]

-

Macrophage Repolarization: The radiation component of this compound may influence the polarization of tumor-associated macrophages (TAMs). While some studies suggest radiation can promote a pro-inflammatory M1 phenotype, this area requires further investigation specifically for this compound.

-

Natural Killer (NK) Cell Activity: The lilotomab component of this compound, being an antibody, can mediate ADCC through NK cells, contributing to tumor cell lysis.[5]

Signaling Pathways Modulated by this compound

G2/M Cell Cycle Arrest

Preclinical studies have elucidated that this compound's cytotoxic effect involves the modulation of the G2/M cell cycle checkpoint.[3] The beta radiation from ¹⁷⁷Lu induces DNA double-strand breaks, which are recognized by sensor proteins like ATM and ATR.[3] This initiates a signaling cascade that can lead to the phosphorylation of CDK1, resulting in G2/M arrest to allow for DNA repair.[3] However, in some lymphoma subtypes, this arrest is less pronounced, leading to increased apoptosis.[3]

dot

Caption: this compound's Influence on the G2/M Cell Cycle Checkpoint.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the context of this compound's effects on the tumor microenvironment.

In Vitro Rituximab Binding Assay

Objective: To quantify the change in rituximab binding to lymphoma cells following treatment with this compound.

Protocol:

-

Cell Culture: Culture rituximab-resistant (e.g., Raji2R) and sensitive parental lymphoma cell lines.

-

Treatment: Treat cells with varying concentrations of ¹⁷⁷Lu-lilotomab-satetraxetan for a specified duration (e.g., 72 hours).

-

Staining: Incubate the treated and control cells with a fluorescently labeled anti-CD20 antibody (rituximab).

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound rituximab.

-

Data Analysis: Compare the MFI of treated cells to untreated controls to determine the relative increase in rituximab binding.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To assess the ability of this compound to enhance rituximab-mediated ADCC.

Protocol:

-

Target Cell Preparation: Label lymphoma cells (e.g., Raji2R) with a fluorescent dye (e.g., Calcein AM).

-

Effector Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells from healthy donors.

-

Co-culture: Co-culture the labeled target cells with effector cells at a specific effector-to-target (E:T) ratio in the presence of rituximab, with or without prior treatment of target cells with this compound.

-

Cytotoxicity Measurement: After incubation, measure the release of the fluorescent dye from lysed target cells using a fluorometer.

-

Calculation: Calculate the percentage of specific lysis based on the fluorescence released from experimental wells compared to control wells (spontaneous and maximum release).

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with rituximab in a tumor model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously or intravenously inject rituximab-resistant lymphoma cells to establish tumors.

-

Treatment Groups: Randomize mice into treatment groups: vehicle control, rituximab alone, this compound alone, and this compound in combination with rituximab.

-

Dosing: Administer treatments according to a predefined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Survival Analysis: Monitor mice for survival and euthanize when tumors reach a predetermined size or when mice show signs of distress.

-

Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups.

dot

Caption: General Experimental Workflow for Preclinical Evaluation.

Future Directions and Conclusion

This compound represents a significant advancement in the treatment of hematological malignancies, not only through its direct cytotoxic effects but also through its capacity to modulate the tumor microenvironment. The ability to induce immunogenic cell death and overcome rituximab resistance highlights its potential to synergize with other immunotherapies.

Future research should focus on:

-

Detailed Immune Profiling: Comprehensive analysis of the changes in various immune cell subsets (T-cells, macrophages, dendritic cells, NK cells) within the TME of patients treated with this compound.

-

Cytokine Analysis: Measurement of a broad panel of cytokines and chemokines in patient samples to understand the systemic and local inflammatory response to this compound.

-

Combination Therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors and other immunomodulatory agents.

References

- 1. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]

- 2. Radio-Immunotherapy-Induced Immunogenic Cancer Cells as Basis for Induction of Systemic Anti-Tumor Immune Responses – Pre-Clinical Evidence and Ongoing Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Roles of Radiotherapy and Immunotherapy for the Treatment of Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Dual effects of radiotherapy on tumor microenvironment and its contribution towards the development of resistance to immunotherapy in gastrointestinal and thoracic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auntminnie.com [auntminnie.com]

- 8. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Path: A Technical Guide to the Biodistribution and Dosimetry of 177Lu-lilotomab

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the biodistribution, dosimetry, and underlying mechanisms of 177Lu-lilotomab, a promising radioimmunotherapeutic agent for B-cell malignancies. This document synthesizes key findings from preclinical and clinical investigations, presenting quantitative data, detailed experimental protocols, and visual representations of complex biological and procedural workflows.

Biodistribution: Tracking the Trajectory of 177Lu-lilotomab

The biodistribution of 177Lu-lilotomab, a murine anti-CD37 antibody conjugated to the beta- and gamma-emitting radionuclide Lutetium-177, has been characterized in both animal models and human clinical trials. Understanding its localization in the body is paramount for assessing therapeutic efficacy and potential toxicities.

Preclinical Biodistribution in Xenograft Models

Early preclinical evaluations in nude mice bearing human non-Hodgkin lymphoma xenografts (Daudi) demonstrated favorable tumor targeting and stability of 177Lu-lilotomab.[1][2] These studies compared its biodistribution to that of 177Lu-rituximab and free 177Lu, showing that 177Lu-lilotomab exhibited significant tumor-to-normal tissue ratios, a critical factor for effective radioimmunotherapy.[1][2] The biological half-life in the blood was noted to be higher for 177Lu-lilotomab compared to 177Lu-rituximab.[1][2] Notably, varying the protein dose from 0.01 to 1 mg/kg did not significantly alter the biodistribution profile.[1][2]

Clinical Biodistribution in Patients with Non-Hodgkin Lymphoma

Phase 1/2a clinical trials in patients with relapsed CD37-positive indolent non-Hodgkin lymphoma have provided crucial human biodistribution data.[3][4][5][6][7] The highest physiological uptake of 177Lu-lilotomab was observed in the liver and spleen, in addition to the red marrow.[3][7] Organs with distinct uptake also included the kidneys.[3][7]

The introduction of a "predosing" regimen, administering non-radiolabeled lilotomab prior to the 177Lu-lilotomab infusion, was found to significantly impact biodistribution and dosimetry.[4][8][9] Predosing with lilotomab was shown to reduce clearance and the volume of distribution, leading to improved tumor targeting and a reduction in hematologic toxicity.[4] Specifically, it mitigates the absorbed dose to the red marrow, which is a primary dose-limiting organ.[8][9]

Dosimetry: Quantifying the Radiation Dose

Dosimetry studies are essential for determining the absorbed radiation doses to both tumor and healthy tissues, ensuring a therapeutic effect while minimizing toxicity. For 177Lu-lilotomab, patient-specific dosimetry has been a key component of clinical trials.

Clinical Dosimetry Findings

Data from a Phase 1 trial provided detailed dosimetry estimates for various organs.[3][7] The absorbed doses were generally found to be modest when compared to commonly assumed tolerance limits.[3] The following table summarizes the absorbed dose ranges observed in this trial.

| Organ | Absorbed Dose Range (mGy/MBq) | Reference |

| Spleen | 1.54 - 3.60 | [3] |

| Liver | 0.70 - 1.15 | [3] |

| Kidneys | 0.16 - 0.79 | [3] |

| Whole Body | 0.08 - 0.17 | [3] |

The impact of lilotomab predosing on the red marrow absorbed dose was significant. A study comparing different treatment arms showed that the mean red marrow absorbed dose was significantly lower in patients who received lilotomab predosing.[8][9]

| Treatment Arm | Mean Red Marrow Absorbed Dose (mGy/MBq) | Reference |

| Arm 1 (40 mg lilotomab predose) | 0.94 | [8] |

| Arm 4 (100 mg/m² lilotomab predose) | 0.89 | [8] |

| Arms 2 & 3 (No lilotomab predose) | 1.48 | [9] |

Furthermore, predosing with lilotomab significantly increased the ratio of the tumor-to-red marrow absorbed dose, enhancing the therapeutic window.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the investigation of 177Lu-lilotomab.

Preclinical Biodistribution Study Protocol

A representative experimental workflow for preclinical biodistribution studies is as follows:

Clinical Dosimetry Study Protocol

The protocol for patient-specific dosimetry in clinical trials involves several key steps:

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

177Lu-lilotomab exerts its therapeutic effect through the emission of beta particles, which cause DNA double-strand breaks in target cells.[10][11] This DNA damage triggers a cellular response that can lead to cell cycle arrest and ultimately apoptosis.

The signaling pathway initiated by 177Lu-lilotomab-induced DNA damage involves the activation of ATM/ATR sensor proteins.[10][11] In Burkitt's lymphoma and mantle cell lymphoma cells, this leads to the phosphorylation and activation of CHK1, which in turn phosphorylates WEE-1 and MYT-1.[10][11] This cascade results in the inhibitory phosphorylation of CDK1, causing a G2/M cell cycle arrest to allow for DNA repair.[10][11] If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis.[11] Interestingly, in follicular lymphoma cells, the response can differ, with the phosphorylation of CDK1 at a different site promoting G2/M progression.[11]

This technical guide provides a foundational understanding of the biodistribution and dosimetry of 177Lu-lilotomab. The presented data and protocols are essential for the continued development and optimization of this and other radioimmunotherapeutic agents. Further research will continue to refine our knowledge and enhance the clinical application of targeted radionuclide therapies.

References

- 1. Biodistribution and dosimetry of (177)Lu-tetulomab, a new radioimmunoconjugate for treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Article: Biodistribution and dosimetry results from a phase 1 trial of 177Lu-lilotomab satetraxetan antibody-radionuclide conjugate therapy | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]

- 6. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Evolution of Anti-CD37 Radioimmunoconjugates: A Technical Guide to a Resurging Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraspanin CD37 has emerged as a compelling target for B-cell malignancies, spurring the development of various immunotherapeutic strategies. Among these, radioimmunoconjugates (RICs) represent a potent modality, leveraging the specificity of monoclonal antibodies to deliver cytotoxic radiation directly to tumor cells. This technical guide provides an in-depth exploration of the history and development of anti-CD37 RICs, from early clinical investigations with Iodine-131 to the more recent advancements with Lutetium-177 and Lead-212. It details the underlying biology of CD37, the evolution of RIC technology, comprehensive summaries of preclinical and clinical data, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers and drug development professionals in the field of oncology and targeted radionuclide therapy.

Introduction: The Rationale for Targeting CD37 in B-Cell Malignancies

CD37 is a 40-52 kDa transmembrane glycoprotein (B1211001) and a member of the tetraspanin superfamily, highly expressed on the surface of mature B-lymphocytes but absent on hematopoietic stem cells and plasma cells.[1][2][3] Its expression is largely retained in B-cell malignancies such as non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), making it an attractive target for therapeutic intervention.[4][5] The internalization of CD37 upon antibody binding further enhances its suitability for the delivery of cytotoxic payloads like radionuclides.[3][6]

The biological role of CD37 is complex, involving the regulation of B-cell proliferation, survival, and signaling. Ligation of CD37 can initiate a cascade of events leading to apoptosis, mediated through dual signaling pathways involving immunoreceptor tyrosine-based activation motif (ITAM)-like and immunoreceptor tyrosine-based inhibition motif (ITIM)-like domains within its structure.

Historical Perspective: Early Development with Iodine-131

The concept of targeting CD37 with radioimmunotherapy is not new. Early clinical studies in the late 1980s and early 1990s explored the use of the murine anti-CD37 monoclonal antibody, MB-1, labeled with the beta- and gamma-emitter Iodine-131 (¹³¹I).

A notable phase I/II study evaluated ¹³¹I-MB-1 in patients with relapsed B-cell lymphoma. While the diagnostic value was limited, the radioimmunoconjugate demonstrated the ability to induce tumor responses at non-marrow ablative doses. This early work validated CD37 as a viable target for radioimmunotherapy, despite challenges such as the development of human anti-mouse antibodies (HAMA) and myelosuppression.[7]

The Modern Era of Anti-CD37 Radioimmunoconjugates

Renewed interest in anti-CD37 RICs has been fueled by advancements in antibody engineering, chelation chemistry, and the availability of more suitable radionuclides. The focus has shifted towards isotopes with more favorable physical properties, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Lead-212 (²¹²Pb).

¹⁷⁷Lu-Lilotomab Satetraxetan (Betalutin®)

¹⁷⁷Lu-lilotomab satetraxetan, commercially known as this compound®, is a next-generation anti-CD37 RIC. It comprises the murine monoclonal antibody lilotomab (also known as HH1) conjugated to the chelator satetraxetan (p-SCN-benzyl-DOTA), which securely holds the radioisotope ¹⁷⁷Lu.[8] ¹⁷⁷Lu is a medium-energy beta-emitter with a half-life of 6.7 days, which also emits gamma photons suitable for imaging and dosimetry.[1]

Preclinical studies demonstrated that ¹⁷⁷Lu-lilotomab has robust anti-tumor activity and a manageable toxicity profile.[8] Clinical trials in patients with relapsed/refractory indolent NHL have shown promising efficacy, with a significant overall response rate and a notable number of complete responses.[9] The most common toxicities are reversible hematological events, primarily neutropenia and thrombocytopenia.[9]

Alpha-Emitting Radioimmunoconjugates: ²¹²Pb-NNV003

Targeted alpha therapy represents a newer frontier in radioimmunotherapy. Alpha particles have a much shorter range and higher linear energy transfer compared to beta particles, resulting in highly localized and potent cytotoxicity. ²¹²Pb, with a half-life of 10.6 hours, is an alpha-emitter precursor that has been conjugated to the anti-CD37 antibody NNV003.

Preclinical studies of ²¹²Pb-NNV003 have demonstrated significant anti-proliferative effects in CLL and NHL cell lines and potent anti-tumor activity in animal models, with manageable transient hematological toxicity. These promising results support the further clinical development of this alpha-emitting anti-CD37 RIC.

Data Presentation: Quantitative Summary of Preclinical and Clinical Findings

The following tables summarize key quantitative data from preclinical and clinical studies of various anti-CD37 radioimmunoconjugates to facilitate comparison.